(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid
CAS No.: 103889-87-8
Cat. No.: VC20740568
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103889-87-8 |
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Molecular Formula | C10H13NO4 |
Molecular Weight | 211.21 g/mol |
IUPAC Name | (2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Standard InChI Key | PUDUIVFPKSOBOR-VIFPVBQESA-N |
Isomeric SMILES | COC1=CC(=CC(=C1)[C@@H](C(=O)O)N)OC |
SMILES | COC1=CC(=CC(=C1)C(C(=O)O)N)OC |
Canonical SMILES | COC1=CC(=CC(=C1)C(C(=O)O)N)OC |
Chemical Identity and Properties
(S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid is an unnatural amino acid derivative with the molecular formula C10H13NO4 . The compound features a chiral center at the alpha carbon bearing the amino group, with the S-configuration determining its three-dimensional structure. This chirality is particularly significant in biological systems where stereochemistry often dictates molecular recognition and activity.
Basic Chemical Information
The fundamental chemical properties of (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid are summarized in the following table:
Structural Characteristics
The key structural elements of this compound include:
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A phenyl ring substituted with two methoxy (-OCH3) groups at positions 3 and 5
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An amino (-NH2) group and carboxylic acid (-COOH) group attached to the same carbon (alpha carbon)
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S-configuration at the alpha carbon, indicating specific spatial arrangement
The 3,5-dimethoxy substitution pattern on the phenyl ring contributes to the compound's electronic properties and can influence its interactions with biological targets. The presence of both amino and carboxylic acid functional groups makes it amphoteric (able to act as both acid and base), a characteristic property of amino acids.
Synthetic Approaches
Based on standard synthetic methods for similar compounds, several approaches might be employed to synthesize (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid.
Analytical Considerations
Identification and Characterization
For proper identification and characterization of (S)-Amino-(3,5-dimethoxy-phenyl)-acetic acid, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
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Mass Spectrometry
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Infrared Spectroscopy
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X-ray Crystallography (for solid-state structure)
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Optical rotation measurements (to confirm S-configuration)
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Chiral HPLC (for enantiomeric purity assessment)
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